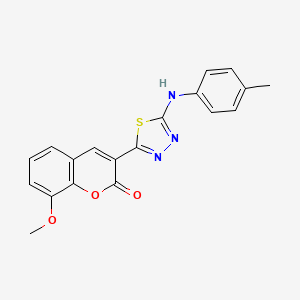
8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one involves multiple steps, typically starting with the preparation of the chromen-2-one core. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base to form the coumarin ring . The thiadiazole moiety is then introduced through a cyclization reaction involving appropriate precursors such as thiosemicarbazide and an aromatic aldehyde . The final step involves the methoxylation of the coumarin ring to obtain the desired compound .
Análisis De Reacciones Químicas
8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects . For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting its antioxidant effects .
Comparación Con Compuestos Similares
8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one can be compared with other coumarin derivatives and thiadiazole-containing compounds. Similar compounds include:
7-Methoxy-8-(3-methylbut-2-enoyl)chromen-2-one: Another coumarin derivative with different substituents on the chromen-2-one ring.
4,7,8-Trimethoxy-3,5-dimethyl-chromen-2-one: A coumarin derivative with multiple methoxy groups and methyl substituents.
Indole derivatives: Compounds containing the indole nucleus, which share some structural similarities and biological activities with coumarin derivatives.
The uniqueness of this compound lies in its specific combination of the coumarin and thiadiazole moieties, which imparts distinct chemical and biological properties .
Actividad Biológica
The compound 8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a derivative of chromenone and thiadiazole, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C19H16N4O4S
- Molecular Weight : 428.5 g/mol
This structure features a chromenone core substituted with a thiadiazole moiety, which is known for its pharmacological significance.
Antimicrobial Activity
Research has indicated that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. The presence of the p-tolylamino group enhances the biological activity of the thiadiazole derivatives.
Key Findings
- Antibacterial Activity :
- Compounds similar to this compound have shown promising antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, derivatives with halogen substitutions on the phenyl ring have demonstrated increased antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity :
Anticancer Activity
The anticancer potential of thiadiazole derivatives is well-documented, with mechanisms involving inhibition of DNA synthesis and interaction with key cellular targets.
Research Insights
- Cytotoxicity Studies :
- Mechanism of Action :
Case Study 1: Antitumor Activity
A study conducted on a series of 1,3,4-thiadiazole derivatives revealed that compounds with structural similarities to this compound exhibited significant growth inhibition in human breast cancer cell lines (MCF-7) with IC50 values around 0.28 µg/mL .
Case Study 2: Synergistic Effects
Combining this compound with other biologically active agents has shown synergistic effects that enhance overall cytotoxicity while reducing individual toxicity levels. This approach may lead to the development of more effective treatment regimens for resistant cancer types .
Propiedades
IUPAC Name |
8-methoxy-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-11-6-8-13(9-7-11)20-19-22-21-17(26-19)14-10-12-4-3-5-15(24-2)16(12)25-18(14)23/h3-10H,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVOTNNFJSIWAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














